2H-Pyran-2-thione, 4,6-diphenyl-
Description
The compound 2H-Pyran-2-thione, 4,6-diphenyl- is a sulfur-containing heterocyclic derivative of pyran, characterized by a six-membered oxygen-sulfur ring substituted with two phenyl groups at positions 4 and 4. The thione variant replaces the carbonyl oxygen with sulfur, likely increasing molecular mass (theoretical ~248.28 + 16 = 264.28 g/mol) and altering electronic properties, such as enhanced nucleophilicity at the sulfur center.
Syntheses of analogous compounds (e.g., pyridine thiones) involve reactions of thiol-containing precursors with halogenated acetamides or cyclization under basic conditions .
Properties
CAS No. |
26479-00-5 |
|---|---|
Molecular Formula |
C17H12OS |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4,6-diphenylpyran-2-thione |
InChI |
InChI=1S/C17H12OS/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12H |
InChI Key |
YBLGRWHNMKFMAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)OC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)OC(=C2)C3=CC=CC=C3 |
Other CAS No. |
26479-00-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physicochemical Properties
- Thermal Stability: Dihydropyrimidine-thiones exhibit higher thermal stability (melting points >200°C) compared to pyranones (~150–180°C) due to hydrogen bonding and rigid conformations .
- Solubility: Pyran-thiones are less polar than pyranones, reducing aqueous solubility but enhancing lipid membrane permeability.
- Spectroscopic Signatures: Thione C=S stretches in IR spectra (~1200–1250 cm⁻¹) vs. carbonyl C=O (~1700 cm⁻¹) in pyranones .
Q & A
Q. What are the optimal synthetic routes for 2H-Pyran-2-thione, 4,6-diphenyl-?
- Methodological Answer : The synthesis of this compound involves balancing reaction conditions (e.g., solvent polarity, temperature) and catalyst selection. For example, thionation of the corresponding pyran-2-one precursor using Lawesson’s reagent or PS under inert atmospheres is common. Key parameters include:
Q. How can spectroscopic techniques validate the structural integrity of 2H-Pyran-2-thione, 4,6-diphenyl-?
- Methodological Answer : A multi-spectral approach is critical:
- NMR : H and C NMR confirm substituent positions via coupling patterns (e.g., deshielded thiocarbonyl signals at ~200 ppm in C NMR).
- IR : A strong C=S stretch near 1200–1250 cm distinguishes thiones from lactones.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., exact mass for CHOS: 264.0618).
Cross-referencing with computational spectra (DFT-based) resolves ambiguities in tautomeric forms .
Q. What computational models predict the electronic properties of 2H-Pyran-2-thione derivatives?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvent effects are modeled using the Polarizable Continuum Model (PCM). For example:
Advanced Research Questions
Q. How do non-covalent interactions (e.g., π-stacking) influence the solid-state reactivity of 2H-Pyran-2-thione, 4,6-diphenyl-?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions. Hirshfeld surface analysis quantifies contact contributions (e.g., C–H···S vs. π–π interactions). For instance:
Q. What mechanistic pathways explain the thiocarbonyl group’s role in photoinduced electron transfer?
- Methodological Answer : Time-resolved transient absorption spectroscopy (fs-TAS) tracks excited-state dynamics. Key steps:
Photoexcitation : S → S (π→π* transition).
Intersystem Crossing : S → T (enhanced by thiocarbonyl spin-orbit coupling).
Electron Transfer : T interacts with electron acceptors (e.g., methyl viologen), quantified via Stern-Volmer quenching constants.
Computational TD-DFT models simulate charge-transfer pathways, validated by EPR spectroscopy for radical intermediates .
Q. How can factorial design optimize catalytic asymmetric modifications of 2H-Pyran-2-thione derivatives?
- Methodological Answer : A 2 factorial design evaluates factors like catalyst enantiopurity, solvent, and temperature. For chiral phosphoric acid catalysts:
Theoretical and Framework-Driven Questions
Q. Which conceptual frameworks guide the study of 2H-Pyran-2-thione’s bioactivity?
- Methodological Answer : The Hard-Soft Acid-Base (HSAB) theory predicts thiocarbonyl reactivity with biological thiols (e.g., glutathione). Molecular docking (AutoDock Vina) screens protein targets (e.g., thioredoxin reductase), with binding affinity scores compared to known inhibitors. For example:
| Target | ΔG (kcal/mol) | Experimental IC |
|---|---|---|
| TrxR | -8.2 | 12 μM |
| Linking computational results to cell-based assays (e.g., ROS generation in HeLa cells) validates mechanistic hypotheses . |
Q. How does the electronic structure of 2H-Pyran-2-thione affect its coordination chemistry with transition metals?
- Methodological Answer : Natural Bond Orbital (NBO) analysis identifies lone pair donation from the thiocarbonyl sulfur. Extended X-ray Absorption Fine Structure (EXAFS) probes metal-sulfur bond lengths in complexes (e.g., Pd(II) or Ru(II)). Key metrics:
| Metal | Bond Length (Å) | Stability Constant (log K) |
|---|---|---|
| Pd(II) | 2.25 | 4.8 |
| Ru(II) | 2.31 | 3.9 |
| Cyclic voltammetry reveals metal-centered redox shifts, correlating with ligand field strength . |
Data Contradiction Resolution
Q. How to resolve discrepancies in reported photostability data for 2H-Pyran-2-thione derivatives?
- Methodological Answer : Contradictions often arise from experimental variables:
- Light Source : UV-A (365 nm) vs. UV-B (302 nm) irradiation alters degradation pathways.
- Matrix Effects : Stability in polymer films vs. solution-phase studies.
A meta-analysis framework compares datasets using standardized protocols (e.g., ICH Q1B). Accelerated aging studies under controlled humidity/temperature isolate degradation mechanisms (hydrolysis vs. oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
